molecular formula C7H7BrOS B1440138 1-(5-Bromo-4-methylthiophen-2-YL)ethanone CAS No. 859199-06-7

1-(5-Bromo-4-methylthiophen-2-YL)ethanone

Cat. No.: B1440138
CAS No.: 859199-06-7
M. Wt: 219.1 g/mol
InChI Key: KQZYEQHMHCHZKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-4-methylthiophen-2-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-methylthiophene followed by acetylation. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-4-methylthiophen-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Bromo-4-methylthiophen-2-YL)ethanone is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including retinoic acid derivatives and antidiabetic drugs like pioglitazone.

    Industry: The compound is used in the production of agrochemicals such as imidacloprid and acetamiprid.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylthiophen-2-YL)ethanone depends on its application. In pharmaceuticals, it acts as an intermediate, contributing to the synthesis of active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .

Comparison with Similar Compounds

  • 1-(5-Bromo-4-chlorothiophen-2-YL)ethanone
  • 1-(5-Bromo-4-methylthien-2-YL)ethanone
  • 2-Acetyl-5-bromo-4-methylthiophene

Comparison: 1-(5-Bromo-4-methylthiophen-2-YL)ethanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

1-(5-bromo-4-methylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZYEQHMHCHZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670319
Record name 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859199-06-7
Record name 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetyl chloride (7.09 g) is added to a suspension of AlCl3 (11.53 g) in dichloromethane (310 ml) at 0° C. After 45 minutes at 0° C., 2-bromo-3-methylthiophene (5.0 g) is added dropwise. After 1 hour at 0° C., the reaction is quenched by added water (100 ml). The mixture is extracted three times with dichloromethane. The organic phases are combined, dried over MgSO4 and concentrated in vacuo. The crude product is purified by chromatography on silica gel (180 g) eluting with a mixture of ethyl acetate and heptane (1:6) to yield 1-(5-bromo-4-methyl-thiophen-2-yl)-ethanone (3.5 g) as a brown solid.
Quantity
7.09 g
Type
reactant
Reaction Step One
Name
Quantity
11.53 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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